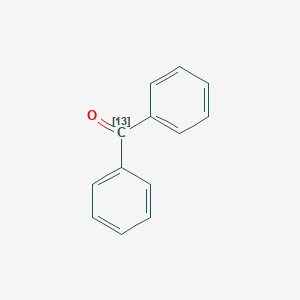

Diphenyl(~13~C)methanone

Description

The exact mass of the compound Benzophenone-carbonyl-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diphenyl(113C)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i13+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCCWEUUXYIKHB-KCKQSJSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13C](=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457552 |

Source

|

| Record name | Diphenyl(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32488-48-5 |

Source

|

| Record name | Diphenyl(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32488-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diphenyl(13C)methanone CAS number 32488-48-5

An In-Depth Technical Guide to Diphenyl(13C)methanone (CAS 32488-48-5)

Authored by a Senior Application Scientist

Abstract

Diphenyl(13C)methanone, the isotopically labeled analogue of benzophenone, is a powerful and versatile tool in modern chemical and biomedical research. The strategic incorporation of a stable, heavy carbon isotope (¹³C) at the carbonyl position transforms this otherwise common aromatic ketone into a highly sensitive probe for mechanistic, quantitative, and structural studies. This guide provides an in-depth exploration of Diphenyl(13C)methanone, covering its synthesis, rigorous analytical characterization, and diverse applications. We delve into the causality behind experimental designs, from elucidating complex reaction pathways to its role as a gold-standard internal standard in mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique analytical advantages conferred by this specific isotopic label.

The Rationale for Carbonyl-¹³C Isotopic Labeling

The utility of Diphenyl(13C)methanone stems directly from the replacement of the naturally abundant, NMR-inactive ¹²C atom at the carbonyl carbon with the stable, NMR-active ¹³C isotope. Carbon-13's nuclear spin of ½ makes it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy, while its increased mass (M+1) makes it easily distinguishable by Mass Spectrometry (MS).[1] This "isotopic tag" at the molecule's reactive center allows researchers to precisely track its fate in complex chemical or biological systems without altering its fundamental chemical reactivity.[1]

Key advantages of this specific labeling include:

-

Mechanistic Elucidation: The ¹³C label serves as a tracer, enabling chemists to definitively map bond-forming and bond-breaking events and trace the rearrangement of the carbon skeleton, which provides direct evidence for reaction pathways.[1]

-

Quantitative Accuracy: In mass spectrometry, the mass difference between the labeled standard and the unlabeled analyte allows for highly accurate and precise quantification, correcting for sample loss during preparation and variations in instrument response.[2]

-

Spectroscopic Probing: The carbonyl carbon's chemical environment is highly sensitive, making the ¹³C NMR signal a powerful probe for studying intermolecular interactions, such as in photoaffinity labeling experiments.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is critical for its effective application. The key characteristics of Diphenyl(13C)methanone are summarized below.

| Property | Value | Source |

| CAS Number | 32488-48-5 | [3][4] |

| Molecular Formula | ¹³CC₁₂H₁₀O | [3] |

| Molecular Weight | 183.21 g/mol | [3] |

| Unlabeled CAS | 119-61-9 | [3] |

| Appearance | Solid | |

| Melting Point | 47-51 °C (lit.) | |

| Boiling Point | 305 °C (lit.) | |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Mass Shift | M+1 | |

| InChI Key | RWCCWEUUXYIKHB-KCKQSJSWSA-N |

Synthesis and Isotopic Incorporation

Achieving selective isotopic enrichment at the carbonyl carbon requires synthetic methods that can precisely incorporate the ¹³C label. The choice of strategy often depends on the availability and cost of the labeled starting material.

Primary Synthetic Strategies

Two classical and robust methods for synthesizing Diphenyl(13C)methanone are the Friedel-Crafts acylation and the Grignard reaction.

-

Friedel-Crafts Acylation: This is a direct and widely used electrophilic aromatic substitution.[5] The reaction involves treating benzene with a ¹³C-labeled benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion which is then attacked by the benzene ring. The use of a pre-labeled benzoyl chloride ensures the ¹³C atom is incorporated exclusively at the carbonyl position.

-

Grignard Reaction: This organometallic approach offers an alternative route, particularly when starting from different labeled precursors.[7] A phenylmagnesium bromide Grignard reagent is prepared and reacted with ¹³C-labeled carbon dioxide (¹³CO₂) to form the magnesium salt of ¹³C-carboxyl-labeled benzoic acid.[8][9] Following acidic workup, the resulting [¹³C]benzoic acid can be converted to its acyl chloride and used in a subsequent Friedel-Crafts acylation with a second equivalent of benzene to yield the final product.

More modern approaches, such as transition-metal-catalyzed carbonylation reactions using ¹³C-labeled carbon monoxide (¹³CO), also provide efficient routes.[1]

Workflow Diagram: Friedel-Crafts Synthesis

Caption: Synthetic workflow for Diphenyl(¹³C)methanone via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety protocols.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous benzene (2 equivalents).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add aluminum chloride (AlCl₃, 1.1 equivalents) in portions.

-

Acylating Agent Addition: Dissolve [carbonyl-¹³C]benzoyl chloride (1 equivalent) in anhydrous benzene and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure Diphenyl(13C)methanone.

Analytical Verification and Quality Control

Confirming the identity, isotopic enrichment, and purity of the final product is a non-negotiable step. A multi-technique approach provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for confirming the position of the ¹³C label.

-

¹³C NMR: The key diagnostic signal is the resonance of the carbonyl carbon. In Diphenyl(13C)methanone, this peak appears at approximately 197-198 ppm (in CDCl₃), significantly downfield due to the deshielding effect of the electronegative oxygen atom.[10] The high isotopic enrichment results in a signal of very high intensity at this position, confirming successful labeling.

-

¹H NMR: The proton spectrum is similar to that of unlabeled benzophenone. However, high-resolution spectra may reveal small ¹H-¹³C coupling constants between the carbonyl carbon and the ortho-protons of the phenyl rings, providing further structural confirmation.[1]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and assessing isotopic purity. The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z 183, which is one mass unit higher than that of unlabeled benzophenone (m/z 182). The relative intensities of the m/z 183 and m/z 182 peaks are used to calculate the atom % ¹³C enrichment.

Infrared (IR) Spectroscopy

Due to the "isotope effect," the C=O stretching vibration in the IR spectrum is shifted to a lower wavenumber compared to the ¹²C=O bond.[11] This is because the heavier ¹³C atom causes the bond to vibrate at a lower frequency. This shift, typically around 40 cm⁻¹, provides complementary evidence of successful isotopic incorporation.[11]

Workflow Diagram: Analytical Characterization

Caption: A multi-technique workflow for the analytical verification of the final product.

Core Research Applications

The true value of Diphenyl(13C)methanone lies in its application to solve complex scientific problems.

Application as an Internal Standard for Quantitative Analysis

This is one of the most common and critical applications, particularly in pharmaceutical and environmental analysis. Unlabeled benzophenone is a known metabolite and environmental contaminant.[2][12] To accurately quantify its presence in complex matrices like plasma or water, a stable isotope-labeled internal standard (SIL-IS) is indispensable.

Causality: During sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) and LC-MS analysis, the SIL-IS behaves almost identically to the unlabeled analyte. Any loss of analyte during extraction or any suppression of ionization in the MS source will affect the SIL-IS to the same degree. By measuring the ratio of the analyte's MS signal to the SIL-IS's signal, one can calculate the analyte's concentration with high precision and accuracy, as the ratio remains constant regardless of these variations.

Protocol: Quantification of Benzophenone in Plasma using LC-MS/MS

-

Sample Preparation: Spike a known volume of plasma (e.g., 100 µL) with a small, precise amount of Diphenyl(13C)methanone solution (the internal standard).

-

Protein Precipitation: Add a protein precipitation agent (e.g., 300 µL of cold acetonitrile), vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small volume of the mobile phase (e.g., 100 µL of 50:50 water:methanol).

-

LC-MS/MS Analysis:

-

Inject the sample onto a suitable LC column (e.g., C18).

-

Use a gradient elution to separate benzophenone from other matrix components.

-

Set the mass spectrometer to monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte (unlabeled benzophenone, e.g., m/z 183 -> 105) and the internal standard (Diphenyl(13C)methanone, e.g., m/z 184 -> 105).

-

-

Quantification: Construct a calibration curve using standards of known benzophenone concentration and a fixed concentration of the internal standard. Calculate the concentration of benzophenone in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.

Diagram: Principle of Isotopic Dilution Mass Spectrometry

Caption: Use of Diphenyl(¹³C)methanone (A*) as an internal standard for analyte (A) quantification.

Mechanistic and Photochemical Studies

Benzophenone is a canonical molecule in organic photochemistry due to the properties of its excited triplet state.[1] When studying its reactions, such as hydrogen abstraction, the ¹³C label at the carbonyl is invaluable. For example, in an NMR tube, one can irradiate a sample containing Diphenyl(13C)methanone and a hydrogen donor. By monitoring the reaction with ¹³C NMR, the disappearance of the carbonyl signal at ~198 ppm and the appearance of new signals corresponding to the photoproducts can be directly observed, providing kinetic and mechanistic data in situ.[1]

Safety, Handling, and Storage

User safety is paramount. Diphenyl(13C)methanone shares the toxicological profile of its unlabeled counterpart.

-

Hazard Classification: Classified as possibly carcinogenic to humans (Carcinogenicity 1B) and may cause damage to organs (liver, kidney) through prolonged or repeated oral exposure (STOT RE 2). It is also harmful to aquatic life.

-

GHS Pictograms: Health Hazard, Danger.

-

Precautionary Codes: P202, P260, P273, P280, P308 + P313, P405.

-

Handling: Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

Diphenyl(13C)methanone (CAS 32488-48-5) is more than just a heavy version of benzophenone; it is a precision instrument for chemical analysis. Its value is derived from the strategic placement of the ¹³C isotope at its functional core, enabling unparalleled accuracy in quantitative mass spectrometry and providing a clear spectroscopic window into complex reaction mechanisms. For researchers in drug development, environmental science, and physical organic chemistry, mastering the application of this labeled compound opens the door to more reliable, reproducible, and insightful experimental outcomes.

References

-

Web Pages. 1. Grignard Reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information for - General procedure for the synthesis of ketones from arylalkenes. [Link]

-

goKimia. benzophenone suppliers USA. [Link]

-

Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]

-

University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

-

Wiley Online Library. Catalytic Friedel-Crafts Acylation of Aromatic Compounds. [Link]

-

PubChem - NIH. Diphenyl(

13C)methanone | C13H10O | CID 11171364. [Link] -

Chemistry Stack Exchange. Synthesis of benzophenone. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

- Google Patents.

-

PubMed. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]

-

ResearchGate. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]

-

ResearchGate. 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. [Link]

-

PubMed Central. A roadmap for interpreting 13C metabolite labeling patterns from cells. [Link]

-

PubMed Central - NIH. Synthetic and Mechanistic Studies on Pd(0)-Catalyzed Diamination of Conjugated Dienes. [Link]

-

PubMed. Fourier transform infrared spectroscopy of 13C = O-labeled phospholipids hydrogen bonding to carbonyl groups. [Link]

-

All About Drugs. Examples of 13C NMR Spectra. [Link]

-

Vscht.cz. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzophenone (Carbonyl-13C, 98%) | LGC Standards [lgcstandards.com]

- 4. Diphenyl(~13~C)methanone | C13H10O | CID 11171364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 6. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. rsc.org [rsc.org]

- 11. Fourier transform infrared spectroscopy of 13C = O-labeled phospholipids hydrogen bonding to carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benzophenone suppliers USA [americanchemicalsuppliers.com]

A Senior Application Scientist's Guide to the Synthesis of [carbonyl-13C]Benzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research, enabling precise tracking of molecules through complex biological and chemical systems.[1][2] Benzophenone, a ubiquitous scaffold in medicinal chemistry and photochemistry, becomes a powerful probe when labeled with Carbon-13 (¹³C) at its carbonyl position.[3][4] This guide provides an in-depth exploration of the primary synthetic routes to [carbonyl-¹³C]benzophenone, focusing on the underlying chemical principles, detailed experimental protocols, and analytical validation. We critically evaluate two robust methods: the Grignard reaction with ¹³C-labeled carbon dioxide and the Friedel-Crafts acylation using [carbonyl-¹³C]benzoyl chloride. By explaining the causality behind experimental choices, this document serves as a practical and authoritative resource for scientists seeking to incorporate this valuable labeled compound into their research.

Introduction: The Significance of ¹³C-Labeled Benzophenone

Isotopic labeling is a technique that involves replacing an atom in a molecule with its isotope to track the molecule's journey through a reaction or metabolic pathway.[1] Carbon-13, a stable isotope of carbon, is particularly valuable for its nuclear spin, which makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy without the hazards associated with radioactive isotopes.[5]

[Carbonyl-¹³C]benzophenone is a versatile molecule with significant applications:

-

Mechanistic Studies: It serves as a tracer to elucidate complex reaction mechanisms, allowing researchers to follow the fate of the carbonyl carbon.[3]

-

Quantitative Analysis: In drug development, it is used as an internal standard for quantitative analysis by NMR or mass spectrometry (GC-MS or LC-MS), ensuring accuracy in pharmacokinetic and metabolic studies.[2][3]

-

Photochemistry: As a photosensitizer, benzophenone's interaction with light and subsequent energy transfer to other molecules can be precisely studied using the ¹³C label as a spectroscopic probe.[3]

This guide focuses on providing the practical knowledge required to synthesize [carbonyl-¹³C]benzophenone, empowering researchers to leverage its full potential.

Strategic Overview of Synthetic Pathways

The primary challenge in synthesizing [carbonyl-¹³C]benzophenone is the efficient and specific incorporation of the expensive ¹³C isotope into the carbonyl position. Two classic and reliable organometallic reactions are predominantly employed:

-

Grignard Reaction: This "bottom-up" approach builds the benzophenone scaffold by forming a new carbon-carbon bond between a phenyl Grignard reagent and a ¹³C-labeled electrophile, ¹³CO₂.[6][7]

-

Friedel-Crafts Acylation: This method involves the electrophilic aromatic substitution of benzene with a pre-labeled acylating agent, [carbonyl-¹³C]benzoyl chloride.[8][9][10]

The choice between these methods depends on factors such as the availability and cost of the labeled starting material, required yield, and the laboratory's expertise with moisture-sensitive reactions. The following sections provide a detailed examination of each strategy.

Method 1: Grignard Reaction with [¹³C]Carbon Dioxide

This method is highly atom-economical for the labeled carbon. The core principle involves the nucleophilic attack of a phenyl Grignard reagent on the electrophilic carbon of [¹³C]carbon dioxide to form a ¹³C-labeled carboxylate, which is then converted to the target ketone.[6][7]

Reaction Principle and Mechanism

The synthesis is a multi-step, one-pot process. First, phenylmagnesium bromide is prepared from bromobenzene and magnesium metal. This powerful nucleophile then attacks the [¹³C]CO₂, forming a magnesium salt of [carboxy-¹³C]benzoic acid. This intermediate is not isolated. A second equivalent of phenylmagnesium bromide attacks the carboxylate to form a dianionic intermediate, which upon acidic workup, collapses to form [carbonyl-¹³C]benzophenone.

Caption: Mechanism of [¹³C]Benzophenone Synthesis via Grignard Reaction.

Detailed Experimental Protocol

Causality Note: The Grignard reagent is a very strong base and nucleophile; therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the reagent from being quenched by water.[7]

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Bromobenzene, anhydrous

-

Diethyl ether or THF, anhydrous

-

[¹³C]Carbon dioxide gas (or solid dry ice)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, Schlenk line or equivalent inert atmosphere setup

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (2.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add a single crystal of iodine. Gently warm the flask until violet iodine vapor is visible. This step activates the magnesium surface.

-

Add a small portion of anhydrous diethyl ether.

-

Dissolve bromobenzene (2.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount to the flask to initiate the reaction (indicated by cloudiness and gentle boiling).

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

-

-

Carboxylation with [¹³C]CO₂:

-

Cool the Grignard solution in an ice bath.

-

Introduce the [¹³C]CO₂ gas from a cylinder via a needle below the surface of the stirred solution. If using solid [¹³C]CO₂, carefully crush it and add it in small portions to the reaction flask under a positive pressure of nitrogen.

-

Allow the reaction to stir and slowly warm to room temperature over 1-2 hours. The initial carboxylate formation is exothermic.

-

-

Formation of the Ketone:

-

The reaction mixture, now containing the magnesium benzoate salt and the excess Grignard reagent, will react further as it warms. To ensure completion, the mixture can be gently heated to reflux for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride or dilute HCl.

-

Transfer the mixture to a separatory funnel. Separate the ethereal layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

-

Method 2: Friedel-Crafts Acylation

This classic method for forming aryl ketones involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.[8][9] For this synthesis, commercially available or freshly prepared [carbonyl-¹³C]benzoyl chloride is reacted with benzene.[11][12][13]

Reaction Principle and Mechanism

The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the oxygen of the [carbonyl-¹³C]benzoyl chloride, making the carbonyl carbon highly electrophilic. This acylium ion (or a highly polarized complex) is then attacked by the electron-rich benzene ring in an electrophilic aromatic substitution reaction. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Caption: Mechanism of [¹³C]Benzophenone Synthesis via Friedel-Crafts Acylation.

Detailed Experimental Protocol

Causality Note: Aluminum chloride is extremely hygroscopic and reacts violently with water. The reaction must be performed under strictly anhydrous conditions. Due to the electron-withdrawing nature of the ketone product, it is less reactive than benzene, which conveniently prevents over-acylation.[9]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Benzene, anhydrous

-

[carbonyl-¹³C]Benzoyl chloride[12]

-

Hydrochloric acid (HCl), aqueous solution

-

Dichloromethane (DCM), anhydrous

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

To a flame-dried flask under a nitrogen atmosphere, add anhydrous benzene (1.0 eq.) and anhydrous DCM as the solvent. Cool the flask in an ice bath.

-

Carefully add anhydrous AlCl₃ (1.1 eq.) in portions. The Lewis acid forms a complex with the solvent.

-

-

Acylation:

-

Add [carbonyl-¹³C]benzoyl chloride (1.0 eq.) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitor by TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and carefully pour it over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography.

-

Analytical Characterization and Data

Confirmation of the synthesis of [carbonyl-¹³C]benzophenone requires spectroscopic analysis. The most definitive techniques are ¹³C NMR and Mass Spectrometry.

-

¹³C NMR Spectroscopy: The key signal is the carbonyl carbon. In an unlabeled benzophenone spectrum, this peak appears around 196 ppm.[14][15] In the ¹³C-labeled product, this signal will be exceptionally intense compared to all other carbon signals, confirming the successful incorporation of the isotope.

-

Mass Spectrometry: The molecular ion peak (M⁺) for unlabeled benzophenone (C₁₃H₁₀O) is at m/z 182. For [carbonyl-¹³C]benzophenone ([¹²C₁₂¹³C₁]H₁₀O), the molecular ion peak will be observed at m/z 183, confirming the mass increase from the ¹³C isotope.

| Parameter | Unlabeled Benzophenone | [carbonyl-¹³C]Benzophenone | Rationale for Change |

| Molecular Weight | 182.22 g/mol | 183.22 g/mol | Addition of one neutron in the ¹³C nucleus. |

| MS (M⁺ Peak) | m/z 182 | m/z 183 | Direct measurement of molecular mass. |

| ¹³C NMR (C=O) | ~196 ppm (normal intensity) | ~196 ppm (highly enhanced intensity) | ~99% abundance of ¹³C at the carbonyl position. |

| ¹H NMR | 7.5-8.0 ppm | 7.5-8.0 ppm (potential ¹³C-¹H coupling) | The chemical environment of protons is largely unchanged. |

| IR (C=O Stretch) | ~1665 cm⁻¹ | Shifted to a lower frequency (~1625 cm⁻¹) | The heavier ¹³C isotope lowers the vibrational frequency. |

Workflow for Method Selection

Choosing the appropriate synthetic route is a critical decision based on practical laboratory considerations. The following flowchart provides a decision-making framework for researchers.

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of [carbonyl-¹³C]benzophenone is achievable through well-established organometallic methodologies. The Grignard reaction offers an excellent route when starting from the fundamental building block of [¹³C]CO₂, while the Friedel-Crafts acylation provides a more direct path if the labeled benzoyl chloride is accessible. A thorough understanding of the reaction mechanisms and strict adherence to anhydrous techniques are paramount for success in either approach. By following the detailed protocols and analytical guidelines presented in this guide, researchers and drug development professionals can confidently produce and validate this essential labeled compound for their advanced studies.

References

-

Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. (n.d.). Homework.Study.com. Retrieved from [Link]

-

Benzophenone 1H-NMR, 13C-NMR and IR Spectra. (n.d.). Scribd. Retrieved from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Derogis, P. B. M. C., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(3), 278-82. Retrieved from [Link]

-

BENZOYL-CARBONYL-13C CHLORIDE - Introduction. (2024). ChemBK. Retrieved from [Link]

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024). Pearson. Retrieved from [Link]

-

Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware. Retrieved from [Link]

-

The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300. Retrieved from [Link]

-

Efficient labeling of organic molecules using 13C elemental carbon. (2018). RSC Publishing. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Isotopic labeling. (n.d.). Wikipedia. Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

- New process for friedel-crafts reaction, and catalyst therefore. (2020). Google Patents.

-

Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]

-

Conversion to ketones using Grignard reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

BENZOYL-CARBONYL-13C CHLORIDE. (n.d.). Chemdad. Retrieved from [Link]

-

Ilari, A., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 885-903. Retrieved from [Link]

-

Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. (2025). ResearchGate. Retrieved from [Link]

-

BENZOYL CHLORIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

benzophenone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

BENZOPHENONE. (2013). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. NCBI. Retrieved from [Link]

-

Iglesias, J., et al. (2012). Isotopic labeling of metabolites in drug discovery applications. Current Drug Metabolism, 13(9), 1213-25. Retrieved from [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 9. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chembk.com [chembk.com]

- 12. BENZOYL-CARBONYL-13C CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. homework.study.com [homework.study.com]

- 15. Benzophenone(119-61-9) 13C NMR spectrum [chemicalbook.com]

The Rationale for Carbonyl-¹³C Isotopic Labeling

An In-depth Technical Guide to the Spectroscopic Properties of Diphenyl(13C)methanone

This guide provides a comprehensive technical overview of the spectroscopic properties of Diphenyl(¹³C)methanone, also known as Benzophenone-(carbonyl-¹³C). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of isotopic labeling in spectroscopy, using this canonical aromatic ketone as a model system. We will explore how the specific incorporation of a ¹³C isotope at the carbonyl carbon provides a powerful and sensitive probe for structural elucidation, mechanistic studies, and quantitative analysis.

The strategic placement of a carbon-13 isotope at the carbonyl carbon of benzophenone transforms the molecule into a highly sensitive analytical tool.[1] Carbon, the backbone of organic molecules, has a natural isotopic abundance of approximately 98.9% ¹²C and only 1.1% ¹³C.[1] Deliberately enriching the carbonyl position to >99% ¹³C creates an "isotopic tag" that dramatically enhances its signal in certain spectroscopic techniques, allowing it to be tracked with high precision.[1]

The primary motivations for this specific labeling strategy are:

-

Mechanistic Elucidation : In chemical reactions, the ¹³C label allows researchers to definitively trace the path of the carbonyl carbon, mapping bond-breaking and bond-forming events to provide direct evidence for reaction pathways.[1]

-

Enhanced NMR Sensitivity : The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active.[1] Enriching a specific site overcomes the low natural abundance, yielding a strong, unambiguous signal for the labeled carbon, which is particularly useful for quaternary carbons like the benzophenone carbonyl that often produce weak signals in natural-abundance spectra.[1][2]

-

Vibrational Mode Tracking : In infrared spectroscopy, the increased mass of the ¹³C isotope causes a predictable shift in the carbonyl stretching frequency, allowing for precise studies of intermolecular interactions and local environmental effects.[1]

-

Mass Spectrometry Pathway Analysis : Isotopic labeling provides a clear marker in mass spectrometry, enabling the unambiguous identification of fragments containing the carbonyl carbon, which is crucial for elucidating fragmentation pathways and studying molecular rearrangements.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the technique that benefits most from the isotopic enrichment of Diphenyl(¹³C)methanone. The carbonyl carbon's chemical shift is highly sensitive to its local electronic environment, making it an excellent probe of molecular structure and interactions.[1]

¹³C NMR Spectroscopy

In a natural abundance ¹³C NMR spectrum of unlabeled benzophenone, the quaternary carbonyl carbon signal is typically the weakest due to its lack of attached protons (no Nuclear Overhauser Effect enhancement) and long spin-lattice relaxation time (T₁). Isotopic enrichment at this position completely circumvents this issue, producing a signal of high intensity.

Expected Chemical Shifts:

The table below summarizes the expected ¹³C NMR chemical shifts for Diphenyl(¹³C)methanone compared to its unlabeled analogue in a common NMR solvent, Chloroform-d (CDCl₃).

| Carbon Atom | Unlabeled Benzophenone (δ, ppm) | Diphenyl(¹³C)methanone (δ, ppm) | Justification for Shift/Intensity |

| Carbonyl (C=O) | ~196.7[4] | ~196.7 | Chemical shift is virtually identical. The key difference is the signal intensity, which is dramatically enhanced due to >99% ¹³C enrichment, making it the most prominent peak in the spectrum. |

| C1 (ipso, attached to C=O) | ~137.6[4] | ~137.6 | Unaffected by labeling. May show very small two-bond coupling (²JCC) to the labeled carbonyl. |

| C4 (para) | ~132.5[4] | ~132.5 | Unaffected by labeling. |

| C2/C6 (ortho) | ~130.1[4] | ~130.1 | Unaffected by labeling. |

| C3/C5 (meta) | ~128.3[4] | ~128.3 | Unaffected by labeling. |

Experimental Protocol: Acquiring a Quantitative ¹³C NMR Spectrum

This protocol ensures the reliable acquisition of a ¹³C NMR spectrum, with causality explained for key steps.

-

Sample Preparation:

-

Accurately weigh ~10-25 mg of Diphenyl(¹³C)methanone. The higher concentration is beneficial for observing weaker signals from the unlabeled phenyl carbons if needed.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a common choice for its good solubilizing power and well-characterized residual solvent peak at ~77.16 ppm.[5][6]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.0 ppm.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining magnetic field stability during the experiment.

-

Shim the magnetic field to optimize its homogeneity. This is a crucial step to achieve sharp, symmetrical peaks and high resolution. The quality of the shimming is often judged by the sharpness and symmetry of the residual solvent peak.

-

-

Acquisition Parameters:

-

Set the spectrometer to the appropriate ¹³C frequency (e.g., 125 MHz for a 500 MHz spectrometer).

-

Pulse Program: Use a standard single-pulse experiment (e.g., zgpg30 on Bruker systems) with proton decoupling to ensure all carbon signals appear as singlets.

-

Relaxation Delay (d1): This is a critical parameter for quantitative accuracy, especially for quaternary carbons. While the labeled carbonyl signal will be strong regardless, to accurately compare it to other carbons, a long relaxation delay (e.g., 5-10 seconds) is required to allow for full magnetization recovery between pulses.

-

Number of Scans (ns): Due to the high enrichment, a relatively small number of scans (e.g., 16 or 32) will be sufficient to obtain excellent signal-to-noise for the carbonyl peak. More scans may be needed for the natural abundance phenyl carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm or, if TMS is absent, the residual CDCl₃ peak to 77.16 ppm.[6]

-

¹H NMR Spectroscopy

The ¹H NMR spectrum of Diphenyl(¹³C)methanone is expected to be nearly identical to that of unlabeled benzophenone, as the isotopic label is not directly attached to any protons. The spectrum is characterized by complex multiplets in the aromatic region.

Expected Chemical Shifts:

| Proton Environment | Unlabeled Benzophenone (δ, ppm) | Diphenyl(¹³C)methanone (δ, ppm) | Justification |

| Aromatic (H2-H6) | ~7.47 - 7.82 (multiplets)[4] | ~7.47 - 7.82 (multiplets) | The ¹³C label is too far removed to cause a significant change in the chemical shift of the phenyl protons. Small long-range couplings may exist. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Isotopic labeling is a cornerstone of MS analysis for tracking molecular fate.

Fragmentation Pattern

Under Electron Ionization (EI), benzophenone derivatives exhibit characteristic fragmentation. The primary cleavage occurs at the bonds adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation.[3] The ¹³C label provides an unambiguous marker for this process.

Key Fragmentation Pathways:

| Ion | Unlabeled Benzophenone (m/z) | Diphenyl(¹³C)methanone (m/z) | Description |

| Molecular Ion [M]⁺• | 182 | 183 | The intact molecule after losing one electron. The 1 Da mass increase is definitive proof of the incorporation of a single ¹³C atom.[7] |

| Benzoyl Cation | 105 | 106 | Formed by the loss of a phenyl radical (•C₆H₅) from the molecular ion. This is often the base peak. The 1 Da shift confirms the ¹³C label remains with the carbonyl group.[3] |

| Phenyl Cation | 77 | 77 | Formed by the loss of carbon monoxide (CO) from the benzoyl cation. In the labeled compound, this corresponds to the loss of ¹³CO from the m/z 106 fragment.[3] |

Diagram of Key Fragmentation Pathways

Below is a diagram illustrating the primary fragmentation pathway in an EI-MS experiment for Diphenyl(¹³C)methanone.

Caption: EI-MS fragmentation of Diphenyl(¹³C)methanone.

Experimental Protocol: GC-MS Analysis

This protocol is a self-validating system for confirming the identity and isotopic enrichment of the compound.

-

Sample Preparation:

-

Prepare a stock solution of ~1 mg/mL of Diphenyl(¹³C)methanone in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Dilute this stock solution to a final concentration of ~10 µg/mL for analysis.

-

Validation Step: Prepare a corresponding ~10 µg/mL solution of an unlabeled benzophenone standard. Analyzing this standard under the same conditions is crucial for direct comparison and confirmation of mass shifts.

-

-

Instrumentation & Parameters:

-

System: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).

-

GC Conditions:

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes. This program ensures good separation from any potential impurities.[8]

-

-

MS Conditions:

-

-

Data Analysis:

-

Acquire the total ion chromatogram (TIC) and identify the peak corresponding to Diphenyl(¹³C)methanone based on its retention time.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion at m/z 183 and the key fragments at m/z 106 and 77.

-

Compare this spectrum to the one obtained from the unlabeled standard to verify the 1 Da shifts in the molecular ion and benzoyl fragment. The ratio of m/z 183 to 182 provides a measure of isotopic purity.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The frequency of a bond's vibration is dependent on the bond strength and the masses of the connected atoms.

Carbonyl Stretch (νC=O)

According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. By increasing the mass of the carbon atom from ¹²C to ¹³C, the reduced mass of the C=O bond increases, resulting in a predictable decrease in the stretching frequency.

Expected Carbonyl Stretching Frequencies:

| Compound | C=O Stretch (ν, cm⁻¹) | Expected Shift (Δν) | Rationale |

| Unlabeled Benzophenone | ~1665[1] | N/A | Typical value for an aryl ketone, where conjugation to the phenyl rings slightly lowers the frequency compared to a saturated ketone. |

| Diphenyl(¹³C)methanone | ~1625 - 1630 | ~35 - 40 cm⁻¹ | The increased mass of the ¹³C isotope lowers the vibrational frequency. This significant and predictable shift confirms the label's position. |

Experimental Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation:

-

Thoroughly dry both the Diphenyl(¹³C)methanone sample and spectroscopic grade Potassium Bromide (KBr) in an oven to remove any residual water, which has strong IR absorption bands.

-

In an agate mortar, grind ~1-2 mg of the sample with ~100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the strong absorption band corresponding to the C=O stretch in the ~1625 cm⁻¹ region.

-

Identify other characteristic bands, such as C=C aromatic stretches (~1600-1450 cm⁻¹) and C-H aromatic bends.

-

For validation, compare the spectrum to that of an unlabeled standard to confirm the ~35-40 cm⁻¹ shift of the carbonyl peak.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. In benzophenone, the key absorptions are the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic system.

Expected Absorption Maxima

The substitution of a ¹²C with a ¹³C atom has a negligible effect on the electronic energy levels of the molecule. Therefore, the UV-Vis spectrum of Diphenyl(¹³C)methanone is expected to be identical to that of unlabeled benzophenone.

Absorption Maxima (in Cyclohexane):

| Transition | λmax (nm) | Molar Absorptivity (ε) |

| n→π | ~330 - 350 | Low (~100-200) |

| π→π | ~250 | High (~18,000-20,000) |

(Data for unlabeled benzophenone, sourced from NIST Chemistry WebBook and other literature)[9][10]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Choose a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). Note that solvent polarity can influence the position of the n→π* transition.[11][12]

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare samples at concentrations appropriate for UV-Vis analysis (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 A.U.).

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill one cuvette with the pure solvent to be used as the reference blank.

-

Fill the other cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the baseline with the solvent blank.

-

Scan the sample across the desired wavelength range (e.g., 200-450 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the n→π* and π→π* transitions.

-

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

-

Workflow for Synthesis and Isotopic Enrichment Verification

The successful application of Diphenyl(¹³C)methanone relies on a robust workflow that includes not only its synthesis but also rigorous verification of the isotopic label's incorporation and position.

Caption: Workflow for synthesis and spectroscopic verification.

References

- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.

- Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10.

-

Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for: Aerobic oxidation of arylalkenes to ketones catalyzed by tetraethylammonium iodide. Retrieved from [Link]

-

PubChem. (n.d.). Diphenyl(

13C)methanone. Retrieved from [Link] -

ResearchGate. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Derogis, P. B. M. C., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(3), 278-282.

-

SpectraBase. (n.d.). Benzophenone-(carbonyl-13C). Retrieved from [Link]

-

NIST. (n.d.). Benzophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

NIST. (n.d.). Methanone, diphenyl-, oxime. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Diphenylmethanone hydrazone - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diphenyldiazomethane. Retrieved from [Link]

-

ResearchGate. (n.d.). An Algorithm for the Deconvolution of Mass Spectrosopic Patterns in Isotope Labeling Studies. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Methanone, diphenyl-, phenylhydrazone. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones. Retrieved from [Link]

-

NIST. (n.d.). Benzophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2',4,4'-Tetrahydroxy-benzophenone - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Monti, S., et al. (2005).

- Balasse, M., et al. (1991). Determination of human ketone body kinetics using stable-isotope labelled tracers.

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

- Puchalska, P., et al. (2024). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. Methods in Molecular Biology, 2769, 95-110.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). Methanone, (2,6-dihydroxyphenyl)phenyl-. Retrieved from [Link]

-

Binder, C. (2019, February 8). Benzhydrol / Benzophenone NMR [Video]. YouTube. Retrieved from [Link]

- Fassihi, A., et al. (2017). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 16(1), 203–212.

-

NIST. (n.d.). Methanone, diphenyl-, hydrazone. In NIST Chemistry WebBook. Retrieved from [Link]

- Woo, J., et al. (2015). Large-Scale Preparation of [13C]Methyl Phenyl Sulfide from [13C]Methanol by a One-Step Process. The Journal of Organic Chemistry, 80(12), 6469–6472.

-

Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][13][14][15]OXAZABOROLE-BORANE COMPLEX. Retrieved from [Link]

-

PubChem. (n.d.). diphenyl(114C)methanone. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. Diphenyl(~13~C)methanone | C13H10O | CID 11171364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzophenone [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Diphenyl(13C)methanone molecular weight

An In-Depth Technical Guide to Diphenyl(¹³C)methanone: Synthesis, Characterization, and Applications in Advanced Research

Executive Summary

Diphenyl(¹³C)methanone, the ¹³C-isotopically labeled form of benzophenone at the carbonyl carbon, is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its strategic design, incorporating a stable, NMR-active isotope at its reactive center, transforms it from a simple aromatic ketone into a high-fidelity probe for mechanistic, metabolic, and quantitative studies. This guide provides a comprehensive overview of its fundamental properties, validated synthetic protocols, rigorous analytical characterization methods, and its pivotal applications in modern chemical and pharmaceutical research. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical and in-depth resource for leveraging Diphenyl(¹³C)methanone in advanced scientific inquiry.

The Strategic Imperative of Isotopic Labeling with Diphenyl(¹³C)methanone

The Principle of Stable Isotope Labeling (SIL)

Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C).[1] These stable isotopes are chemically identical to their more abundant counterparts and behave the same in chemical reactions, yet their increased mass makes them distinguishable by mass spectrometry (MS).[1][2] Furthermore, certain isotopes like ¹³C possess a nuclear spin of ½, rendering them active and observable in Nuclear Magnetic Resonance (NMR) spectroscopy.[3] This "isotopic tag" allows researchers to track the molecule's fate in complex biological systems, differentiate it from endogenous compounds, and use it as a precise internal standard for quantification without the risks associated with radioactive isotopes.[1][4]

Benzophenone: A Canonical Photochemical Scaffold

Benzophenone is a diaryl ketone renowned for its well-understood photophysical behavior.[3] Upon absorption of UV light, it efficiently undergoes intersystem crossing from its initial excited singlet state (S₁) to a longer-lived and highly reactive triplet state (T₁).[3] This triplet state can abstract hydrogen atoms or transfer its energy to other molecules, a process known as photosensitization.[3] Its robust chemical nature and distinct spectroscopic signatures make it an ideal model system for organic photochemistry and a foundational scaffold in medicinal chemistry, appearing in various natural products and marketed drugs.[5][6]

The Advantage of Carbonyl-¹³C Incorporation

Placing the ¹³C isotope specifically at the carbonyl carbon of benzophenone is a deliberate strategic choice. The carbonyl group is the molecule's primary reactive center. Labeling this position turns the group into a highly sensitive probe for several reasons:

-

Mechanistic Clarity: It allows direct tracking of the carbonyl carbon's fate during chemical reactions, providing definitive evidence of reaction pathways.[3]

-

Spectroscopic Sensitivity: It generates a strong, unambiguous signal in ¹³C NMR spectroscopy, with a chemical shift that is highly sensitive to the local electronic environment.[3]

-

Mass Spectrometric Distinction: It provides a clear +1 Dalton mass shift, enabling its use as an internal standard in quantitative assays for its unlabeled analogue.[7]

Core Physicochemical and Spectroscopic Properties

A precise understanding of the molecule's properties is fundamental to its effective application. The introduction of a single ¹³C isotope subtly but significantly alters its molecular weight, which is the cornerstone of its utility in mass spectrometry-based applications.

| Property | Diphenyl(¹³C)methanone | Diphenylmethanone (Unlabeled) |

| IUPAC Name | diphenyl(1¹³C)methanone[8] | diphenylmethanone[9] |

| Synonyms | Benzophenone-carbonyl-¹³C[3] | Benzophenone[9] |

| Molecular Formula | C₁₂¹³CH₁₀O | C₁₃H₁₀O[9] |

| Molecular Weight | 183.21 g/mol [3][8] | 182.22 g/mol [9][10] |

| Monoisotopic Mass | 183.0765 Da[8] | 182.0732 Da |

| CAS Number | 32488-48-5[3][8] | 119-61-9[9][10] |

Synthesis: Precision Isotopic Incorporation

Achieving selective isotopic enrichment at the carbonyl carbon requires a synthetic strategy that can precisely introduce the ¹³C label. Transition-metal-catalyzed carbonylation reactions using ¹³C-labeled carbon monoxide (¹³CO) are among the most direct and efficient methods.[3]

Synthetic Workflow: Carbonylative Suzuki-Miyaura Coupling

The carbonylative Suzuki-Miyaura reaction is a powerful method for this purpose. It involves a palladium-catalyzed cross-coupling of an aryl halide and an arylboronic acid in the presence of ¹³CO to form the desired diaryl ketone.[3] This approach offers high functional group tolerance and regioselectivity.[3]

Caption: Synthetic workflow for Diphenyl(¹³C)methanone.

Experimental Protocol: Synthesis

Objective: To synthesize Diphenyl(¹³C)methanone via a palladium-catalyzed carbonylative Suzuki-Miyaura coupling.

Materials:

-

Iodobenzene

-

Phenylboronic acid

-

¹³C-Carbon Monoxide (¹³CO) gas cylinder with regulator

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Vessel Preparation: To a dry, nitrogen-purged high-pressure reaction vessel, add iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous K₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous toluene via cannula to dissolve the reagents.

-

¹³CO Introduction: Seal the vessel, purge with low-pressure ¹³CO gas twice, and then pressurize the vessel to the desired pressure (e.g., 3-5 bar) with ¹³CO gas.

-

Causality Note: Handling gaseous ¹³CO requires specialized equipment and safety protocols due to its toxicity. The pressure ensures sufficient ¹³CO is available in the reaction mixture.

-

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.

-

Workup: After cooling to room temperature, carefully vent the excess ¹³CO gas into a fume hood. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure Diphenyl(¹³C)methanone.

Analytical Characterization: A Self-Validating System

Rigorous analytical testing is required to confirm the identity, purity, and precise location of the isotopic label. This multi-technique approach ensures the material is fit for its intended purpose in sensitive research applications.

Caption: Quantitative bioanalysis workflow using a ¹³C-labeled internal standard.

Photoaffinity Labeling (PAL)

Benzophenone's photochemical properties are exploited in PAL to identify the binding partners of a drug. A derivative of the drug containing a benzophenone moiety is synthesized. Upon UV irradiation, the benzophenone abstracts a proton from a nearby amino acid residue of the target protein, creating a covalent bond. Using the ¹³C-labeled version allows for easier identification of the labeled peptide fragment by mass spectrometry after enzymatic digestion, pinpointing the site of interaction. [3]

Mechanistic and Metabolic Studies

By introducing Diphenyl(¹³C)methanone or a drug candidate labeled at a key position, researchers can trace the path of the carbon atom through complex metabolic networks. [3]Analysis of metabolites by LC-MS or NMR reveals how and where the drug is transformed in the body, which is a critical component of ADME (Absorption, Distribution, Metabolism, and Excretion) studies required for drug development. [11][12]

Conclusion

Diphenyl(¹³C)methanone is more than just a heavy version of a common chemical. It is a precision-engineered tool that provides unparalleled clarity in complex chemical and biological systems. Its synthesis and characterization demand rigorous quality control, but its applications in quantitative bioanalysis, mechanistic elucidation, and target identification offer significant advantages to researchers in drug discovery and beyond. The ability to track, distinguish, and quantify molecules with certainty makes stable isotope labeling, exemplified by Diphenyl(¹³C)methanone, an indispensable technique in modern science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11171364, Diphenyl(

ngcontent-ng-c3124257658="" class="ng-star-inserted">13C)methanone. Retrieved from [Link] -

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

-

Iglesias, J., Sleno, L., & Volmer, D. A. (2012). Isotopic labeling of metabolites in drug discovery applications. Current Drug Metabolism, 13(9), 1213–1225. Retrieved from [Link]

-

Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). DIPHENYLMETHANONE | CAS 119-61-9. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methanone, diphenyl-, hydrazone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methanone, diphenyl-, oxime. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for an article. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzophenone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.

-

Al-Harrasi, A., Ali, L., Hussain, J., & Ahmed, M. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 8(38), 21326–21341. Retrieved from [Link]

-

Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC advances, 14(29), 20979–20988. Retrieved from [Link]

Sources

- 1. metsol.com [metsol.com]

- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Diphenyl(~13~C)methanone | C13H10O | CID 11171364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DIPHENYLMETHANONE | CAS 119-61-9 [matrix-fine-chemicals.com]

- 10. Benzophenone [webbook.nist.gov]

- 11. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

Unlocking Cellular Secrets: A Senior Application Scientist's Guide to 13C Isotope Tracing

This guide provides an in-depth exploration of the principles and applications of Carbon-13 (¹³C) as a stable isotope tracer. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep, mechanistic understanding of how to effectively wield this powerful technique to unravel the complexities of cellular metabolism.

Section 1: The Foundation – Why ¹³C is the Tracer of Choice

At the heart of metabolic research lies the challenge of observing the dynamic and intricate network of biochemical reactions within a living system. Stable isotope tracing, particularly with ¹³C, has emerged as a cornerstone methodology for this purpose.[1] Unlike radioactive isotopes such as ¹⁴C, ¹³C is a stable, non-radioactive isotope of carbon, making it safe for use in a wide range of biological systems, including human studies.[2]

The natural abundance of ¹²C is approximately 98.9%, while ¹³C accounts for about 1.1%.[3] This low natural abundance of ¹³C provides a clear analytical window. When a biological system is supplied with a substrate highly enriched in ¹³C (e.g., [U-¹³C]-glucose, where "U" denotes uniform labeling of all carbons), the incorporation of this "heavy" carbon into downstream metabolites can be readily detected against the low natural background. This allows for the precise tracking of carbon atoms as they traverse metabolic pathways.[1][4]

The choice of ¹³C as a tracer is strategic. Carbon forms the backbone of virtually all biomolecules, and by tracing its fate, we can gain profound insights into the activities of numerous metabolic pathways.[5] Furthermore, the one-dalton mass difference between ¹²C and ¹³C is readily distinguishable by mass spectrometry (MS), and the nuclear spin of ¹³C makes it detectable by nuclear magnetic resonance (NMR) spectroscopy, the two primary analytical techniques in this field.[1][6]

Section 2: The Core Principle – Following the Label

The fundamental premise of ¹³C tracer analysis is to introduce a ¹³C-labeled substrate into a biological system and monitor the incorporation of the isotope into downstream metabolites.[4] The pattern and extent of ¹³C enrichment in these metabolites provide a wealth of information about the relative and absolute fluxes through various metabolic pathways.[7]

Isotopologues and Mass Isotopomer Distributions

When a ¹³C-labeled substrate is metabolized, the resulting products will exist as a mixture of molecules with different numbers of ¹³C atoms. These molecules, which differ only in their isotopic composition, are called isotopologues .[4] The fractional abundance of all the isotopologues of a given metabolite is its mass isotopomer distribution (MID) .[4] The MID is the primary data output from mass spectrometry-based tracer experiments and serves as the foundation for metabolic flux analysis.

Steady-State vs. Dynamic Labeling

¹³C tracer experiments can be broadly categorized into two designs:

-

Steady-State Labeling: In this approach, the biological system is cultured with the ¹³C-labeled substrate for a duration sufficient to achieve isotopic steady state, where the labeling pattern of intracellular metabolites is stable. This method is powerful for determining the relative contributions of different pathways to the production of a particular metabolite.

-

Dynamic Labeling: This technique involves monitoring the rate of ¹³C incorporation into metabolites over time. Dynamic labeling provides insights into the kinetics of metabolic pathways and can reveal information about metabolite pool sizes and turnover rates.

The choice between these experimental designs depends on the specific research question. Steady-state analysis is often employed to compare the metabolic phenotypes of different cell types or the effect of a drug on metabolic pathways, while dynamic labeling is crucial for understanding the rapid metabolic adaptations of cells to environmental changes.

Section 3: The Analytical Toolkit – Detecting the ¹³C Signal

The ability to accurately and sensitively detect the incorporation of ¹³C into metabolites is paramount. The two primary analytical platforms for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is the most widely used technique for ¹³C tracer analysis due to its high sensitivity and resolution.[7] It measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of unlabeled (containing only ¹²C) and labeled (containing one or more ¹³C) metabolites.

Workflow for MS-based ¹³C Tracer Analysis:

Caption: Tracing ¹³C from glucose through glycolysis and the TCA cycle.

Drug Development

In the pharmaceutical industry, ¹³C tracer analysis is an invaluable tool for:

-

Mechanism of Action Studies: Determining how a drug candidate modulates metabolic pathways to exert its therapeutic effect. [1]* Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Tracing the absorption, distribution, metabolism, and excretion (ADME) of a drug.

-

Toxicity Assessment: Identifying potential off-target metabolic effects of a drug. [5]

Clinical Diagnostics

¹³C breath tests are a non-invasive diagnostic tool used for various clinical applications. [8]The most common example is the ¹³C-urea breath test for the detection of Helicobacter pylori infection, the causative agent of peptic ulcers. [9][10][11]The principle relies on the urease enzyme produced by the bacteria, which breaks down ingested ¹³C-urea into ¹³CO₂ and ammonia. The ¹³CO₂ is then exhaled and can be measured to diagnose the infection. [9][11]

Section 5: Experimental Design and Protocols

The success of a ¹³C tracer experiment hinges on careful experimental design and execution.

Choosing the Right Tracer

The choice of the ¹³C-labeled substrate is critical and depends on the specific metabolic pathway being investigated. [3]

| Labeled Substrate | Primary Pathway(s) Investigated | Reference |

|---|---|---|

| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | [3] |

| [1,2-¹³C₂]-Glucose | Pentose Phosphate Pathway vs. Glycolysis | [12] |

| [U-¹³C]-Glutamine | TCA Cycle Anaplerosis, Amino Acid Metabolism | [3] |

| [U-¹³C]-Fatty Acids | Fatty Acid Oxidation | [13]|

Protocol: ¹³C Labeling of Adherent Mammalian Cells for GC-MS Analysis

This protocol provides a general framework for a steady-state ¹³C labeling experiment.

Materials:

-

Adherent mammalian cells of interest

-

Appropriate cell culture medium and supplements

-

¹³C-labeled substrate (e.g., [U-¹³C]-glucose)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, 80% (v/v), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes, 1.5 mL

-

Centrifuge capable of 4°C and >15,000 x g

-

Dry ice or liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80-90% confluency at the time of harvest.

-

Labeling: When cells reach the desired confluency, replace the regular medium with medium containing the ¹³C-labeled substrate. The concentration of the labeled substrate should be the same as the unlabeled substrate in the regular medium.

-

Incubation: Incubate the cells for a period sufficient to reach isotopic steady state. This time should be determined empirically but is typically at least 24 hours for mammalian cells.

-

Metabolite Extraction: a. Place the cell culture plates on ice. b. Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS. c. Add 1 mL of pre-chilled 80% methanol to each well. d. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. e. Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.

-

Sample Processing: a. Centrifuge the tubes at >15,000 x g for 10 minutes at 4°C. b. Transfer the supernatant (containing the metabolites) to a new tube. c. Dry the metabolite extract, for example, using a vacuum concentrator.

-